(1-Methylisoquinolin-5-yl)methanamine is a chemical compound that belongs to the isoquinoline family, characterized by its heterocyclic aromatic structure. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The compound's molecular formula is and it has a molecular weight of 160.21 g/mol. This compound is known for its structural features that may influence its reactivity and biological activity, making it a subject of research in pharmacology and organic chemistry.
The synthesis of (1-Methylisoquinolin-5-yl)methanamine can be achieved through several methods:
The structure of (1-Methylisoquinolin-5-yl)methanamine can be represented as follows:
CN1C=CC2=C(C=CN=C2C=C1)C=C(C=C2)N=C2
XYZABC123456
(Note: This is a placeholder; actual key should be referenced from reliable databases.)The compound features a fused bicyclic structure that includes a nitrogen atom within the ring system, contributing to its unique chemical properties.
(1-Methylisoquinolin-5-yl)methanamine can undergo several types of chemical reactions:
The mechanism of action for (1-Methylisoquinolin-5-yl)methanamine is not fully elucidated but is believed to involve interaction with various biological targets:
The compound's stability under various conditions makes it suitable for further studies in synthetic organic chemistry and pharmacology.
(1-Methylisoquinolin-5-yl)methanamine has several potential applications:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3